7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
Description
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Properties
IUPAC Name |
7-(3-chloro-2-methylphenyl)-2-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-3-15-7-9-16(10-8-15)13-26-21(28)25-12-11-24(20(27)19(25)23-26)18-6-4-5-17(22)14(18)2/h3-12H,1,13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZVMBDZVQBQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)C=C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a member of the triazolo[4,3-a]pyrazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound with a focus on its antibacterial and anticancer properties.
Chemical Structure and Properties
This compound possesses a complex structure characterized by the presence of a triazole ring fused with a pyrazine moiety. The molecular formula is , and its molecular weight is approximately 348.79 g/mol. The presence of chlorine and vinylbenzyl substituents contributes to its unique biological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antibacterial properties. For instance:
- In vitro Studies : Compounds related to the triazolo[4,3-a]pyrazine scaffold have been evaluated for their antibacterial efficacy against various strains of bacteria. In particular, some derivatives showed moderate to good activity against Staphylococcus aureus and Escherichia coli . One notable compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli , comparable to established antibacterial agents like ampicillin .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that compounds with specific substituents at the R1 and R2 positions significantly influenced their antibacterial potency. For instance, compounds with long alkyl chains at R2 were found to be more effective than those with aromatic groups .
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been explored extensively:
- Kinase Inhibition : Recent research identified that certain derivatives act as potent inhibitors of c-Met kinase, crucial in cancer progression. For example, one derivative displayed an IC50 value of 48 nM against c-Met kinase and exhibited significant antiproliferative effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.15 μM to 2.85 μM .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis in cancer cells and inhibiting cell cycle progression . Fluorescence quantitative PCR and Western blot analyses confirmed the involvement of c-Met signaling pathways in mediating these effects .
Case Studies
- Antibacterial Efficacy Study : A study synthesized various triazolo[4,3-a]pyrazine derivatives and tested them against common bacterial strains. The results highlighted that specific substitutions on the triazole ring significantly enhanced antibacterial activity compared to standard treatments .
- Anticancer Activity Evaluation : Another investigation focused on the anticancer properties of a series of triazolo[4,3-a]pyrazine derivatives against multiple cancer cell lines. The most promising compounds demonstrated not only high potency but also selectivity towards cancer cells over normal cells .
Data Tables
| Compound | Antibacterial Activity (MIC in μg/mL) | c-Met Inhibition (IC50 in nM) | Cancer Cell Line IC50 (μM) |
|---|---|---|---|
| Compound A | 32 (S. aureus) | 48 | 0.83 (A549) |
| Compound B | 16 (E. coli) | 26 | 1.05 (MCF-7) |
| Compound C | Not tested | Not applicable | 2.85 (HeLa) |
Scientific Research Applications
Synthesis and Structure
The synthesis of 7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione involves multi-step organic reactions that typically include the formation of the triazole and pyrazine rings. The presence of the chloro and vinylbenzyl substituents plays a critical role in enhancing the compound's biological activity.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis. The introduction of electron-donating groups in the structure has been linked to enhanced antibacterial activity .
Anticancer Potential
Triazolo[4,3-a]pyrazines are also being investigated for their anticancer properties. The compound may act by inhibiting specific kinases involved in cancer cell proliferation. In vitro studies have suggested that modifications to the triazole ring can lead to improved selectivity and potency against cancer cell lines .
Case Study 1: Antibacterial Efficacy
A study published in Molecules evaluated a series of triazolo[4,3-a]pyrazine derivatives for their antibacterial effects. The results indicated that compounds with longer alkyl chains exhibited superior activity compared to those with aromatic groups. This finding supports the hypothesis that structural modifications can enhance biological efficacy .
Case Study 2: Anticancer Activity
Research focusing on the anticancer potential of triazolo[4,3-a]pyrazines highlighted the role of these compounds in targeting specific pathways associated with tumor growth. In particular, derivatives similar to this compound were shown to induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What synthetic methodologies are commonly employed to prepare triazolopyrazine derivatives like 7-(3-chloro-2-methylphenyl)-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione?
A key approach involves cyclization reactions using carbonyldiimidazole (CDI) to activate carboxylic acids, followed by refluxing with hydrazinopyrazine intermediates in dimethylformamide (DMFA). For example, a mixture of acid derivatives and CDI is heated at 100°C for 1 hour, followed by 24-hour reflux with hydrazine intermediates. Purification typically involves recrystallization from DMFA and isopropanol .
Q. Which analytical techniques are critical for structural confirmation of triazolopyrazine derivatives?
Essential techniques include:
- NMR Spectroscopy : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.48–8.19 ppm in DMSO-d6) .
- X-ray Crystallography : Resolves molecular geometry, dihedral angles (e.g., 5.59° between benzene and thiazole rings), and hydrogen-bonding networks (e.g., C10–H10A···N3 interactions) .
Q. How are purification challenges addressed for hydrophobic triazolopyrazine derivatives?
Recrystallization from mixed solvents (e.g., DMFA/isopropanol) is effective for removing impurities. For hygroscopic intermediates, rapid filtration and drying under vacuum are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in triazolopyrazine synthesis?
Variables to optimize include:
- Reaction Time : Extending reflux duration (e.g., 24 hours vs. 3 hours) may improve cyclization efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMFA) enhance solubility of intermediates, while ethanol or water facilitates precipitation .
- Oxidant Selection : Sodium hypochlorite offers a greener alternative to toxic reagents like Cr(VI) salts, improving sustainability without compromising yield .
Q. What strategies resolve contradictions in spectroscopic data for structurally complex derivatives?
Combine multiple techniques:
Q. How do intermolecular interactions in crystal structures influence physicochemical properties?
Crystal packing analysis reveals:
Q. Can green chemistry principles be applied to triazolopyrazine synthesis?
Yes:
- Use ethanol as a solvent and NaOCl as an oxidant to reduce hazardous waste .
- Room-temperature reactions minimize energy consumption while maintaining efficiency (e.g., 73% yield via oxidative ring closure) .
Methodological Considerations
- Data Contradiction Analysis : Compare XRD-derived bond lengths with DFT-calculated values to identify steric or electronic anomalies.
- Scale-Up Challenges : Pilot multi-gram syntheses with controlled addition rates to avoid exothermic side reactions during cyclization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
